

In vivo validation of the antiviral effects of 1-(thiocyanatomethyl)adamantane

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Compound of Interest

Compound Name: Adamantane, 1-thiocyanatomethyl-

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In Vivo Antiviral Efficacy of Adamantane Derivatives: A Comparative Analysis

A comprehensive review of the in vivo antiviral properties of adamantane-based compounds, with a focus on amantadine and rimantadine as proxies for 1-(thiocyanatomethyl)adamantane, for which specific in vivo data is not publicly available. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their efficacy against influenza A and SARS-CoV-2, supported by experimental data and detailed protocols.

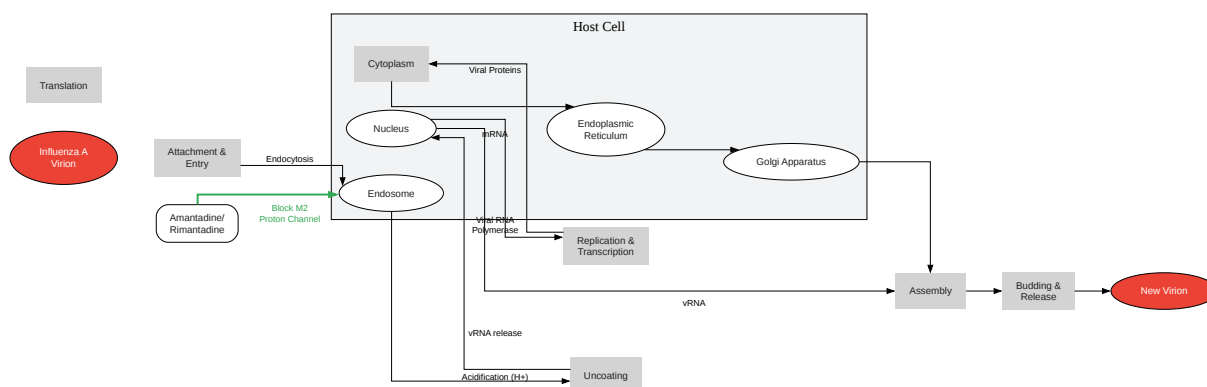
While specific in vivo validation data for the antiviral effects of 1-(thiocyanatomethyl)adamantane is not readily found in published literature, a robust body of research exists for its close structural analogs, amantadine and rimantadine.^{[1][2]} These first-generation adamantane derivatives have been extensively studied and serve as a valuable benchmark for understanding the potential in vivo activity of novel adamantane compounds. This guide compares the in vivo antiviral effects of amantadine and rimantadine against influenza A virus and SARS-CoV-2, presenting key experimental findings and methodologies.

Comparative In Vivo Efficacy

The antiviral activity of amantadine and rimantadine has been evaluated in various animal models, primarily against influenza A virus, their main target, and more recently against SARS-CoV-2.

Influenza A Virus

Both amantadine and rimantadine have demonstrated prophylactic and therapeutic efficacy against susceptible strains of influenza A virus in vivo.[3][4] Their primary mechanism of action involves the inhibition of the M2 proton channel, a crucial component in the viral replication cycle.[1][5][6][7]



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Caption: Mechanism of action of adamantanes on the Influenza A virus replication cycle.

Table 1: Comparison of In Vivo Efficacy Against Influenza A Virus in Mice

Parameter	Amantadine	Rimantadine	Reference
Animal Model	Mice (Swiss Webster)	Mice	[3][8]
Virus Strain	Mouse-adapted Influenza A	Mouse-adapted Influenza A	[3]
Dosage	15 mg/kg/day	4.5 - 24 mg/kg/day	[3][9]
Administration	Subcutaneous, Intraperitoneal	Oral	[3][10]
Efficacy	Provided protection against death.	Reduced mortality to 10% at maximum protective doses. Showed significant survival rates even when treatment was delayed up to 48 hours post-infection.	[3][9]
Viral Load	Not specified in provided abstracts.	Significantly less virus in the lungs of treated mice compared to controls at 24, 48, and 72 hours post-infection.	[3]

SARS-CoV-2

The emergence of SARS-CoV-2 prompted investigations into the repurposing of existing antiviral drugs, including adamantane derivatives. In vivo studies have been conducted in hamster models, which mimic aspects of human COVID-19.[11][12]

Table 2: Comparison of In Vivo Efficacy Against SARS-CoV-2 in Golden Syrian Hamsters

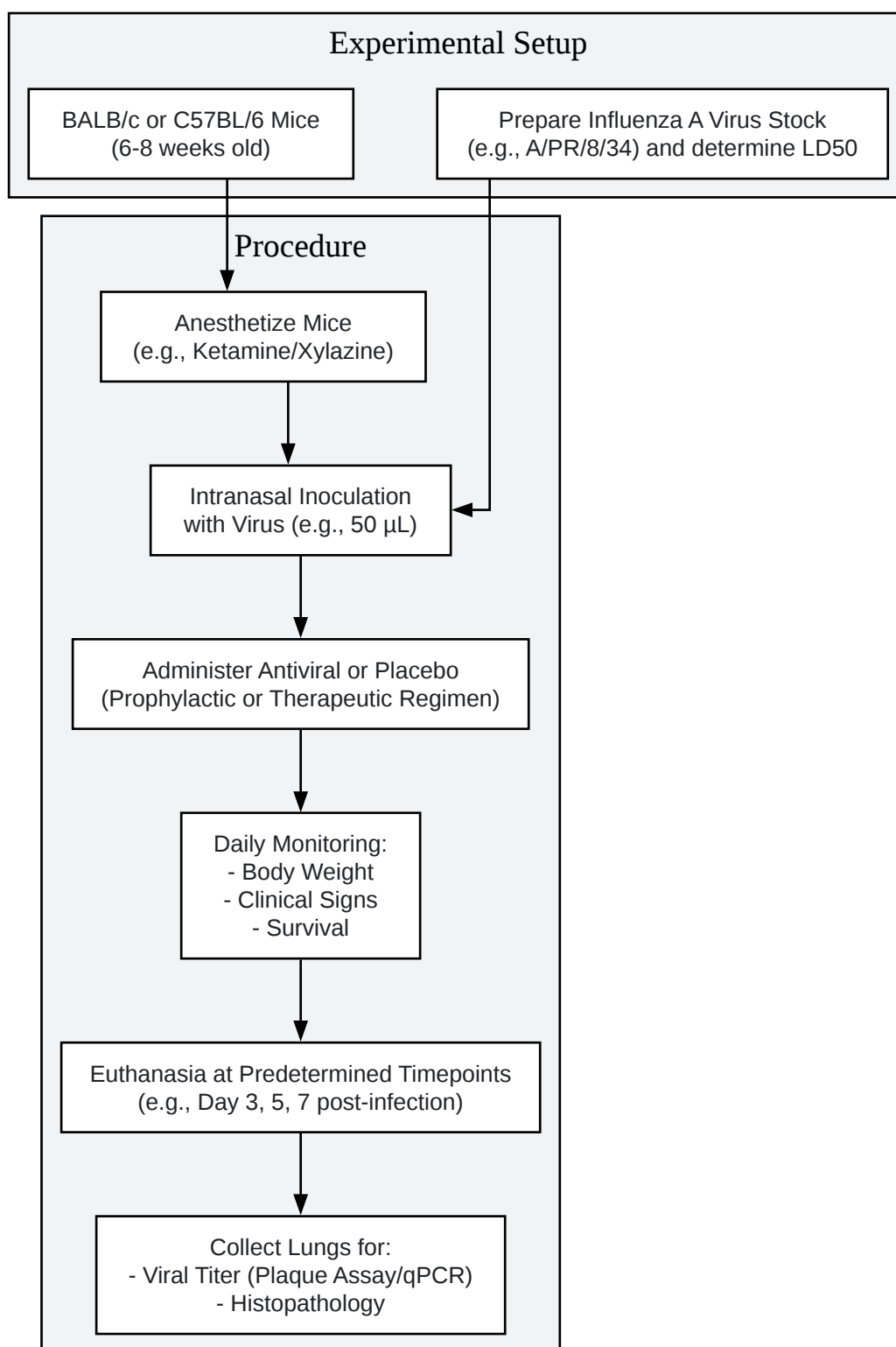
Parameter	Amantadine	Rimantadine	Reference
Animal Model	Golden Syrian Hamsters	Golden Syrian Hamsters	[11] [13]
Virus Strain	SARS-CoV-2 WA/01	SARS-CoV-2 WA/01	[11] [13]
Dosage	60 mg/kg every 12h	60 mg/kg every 12h	[11]
Administration	Intraperitoneal (i.p.)	Intraperitoneal (i.p.)	[11]
Efficacy	Did not significantly inhibit the virus compared to the no-drug control.	Modestly but significantly inhibited SARS-CoV-2 infection.	[11] [13] [14]
Viral Load in Lungs	No significant reduction.	Significant reduction in viral titers in the lungs.	[11] [14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for influenza A infection in mice and SARS-CoV-2 infection in hamsters.

In Vivo Influenza A Virus Infection in Mice

This protocol outlines a general procedure for assessing the efficacy of antiviral compounds against influenza A virus in a murine model.[\[15\]](#)[\[16\]](#)



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Caption: General workflow for in vivo evaluation of antivirals against influenza A in mice.

Materials:

- Animals: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.[17]
- Virus: A mouse-adapted strain of influenza A virus (e.g., A/Puerto Rico/8/1934 H1N1).[18]
- Anesthetics: Ketamine/xylazine solution.
- Antiviral Compounds: Amantadine, Rimantadine, or other test articles.
- Vehicle Control: Sterile saline or appropriate solvent for the antiviral compound.

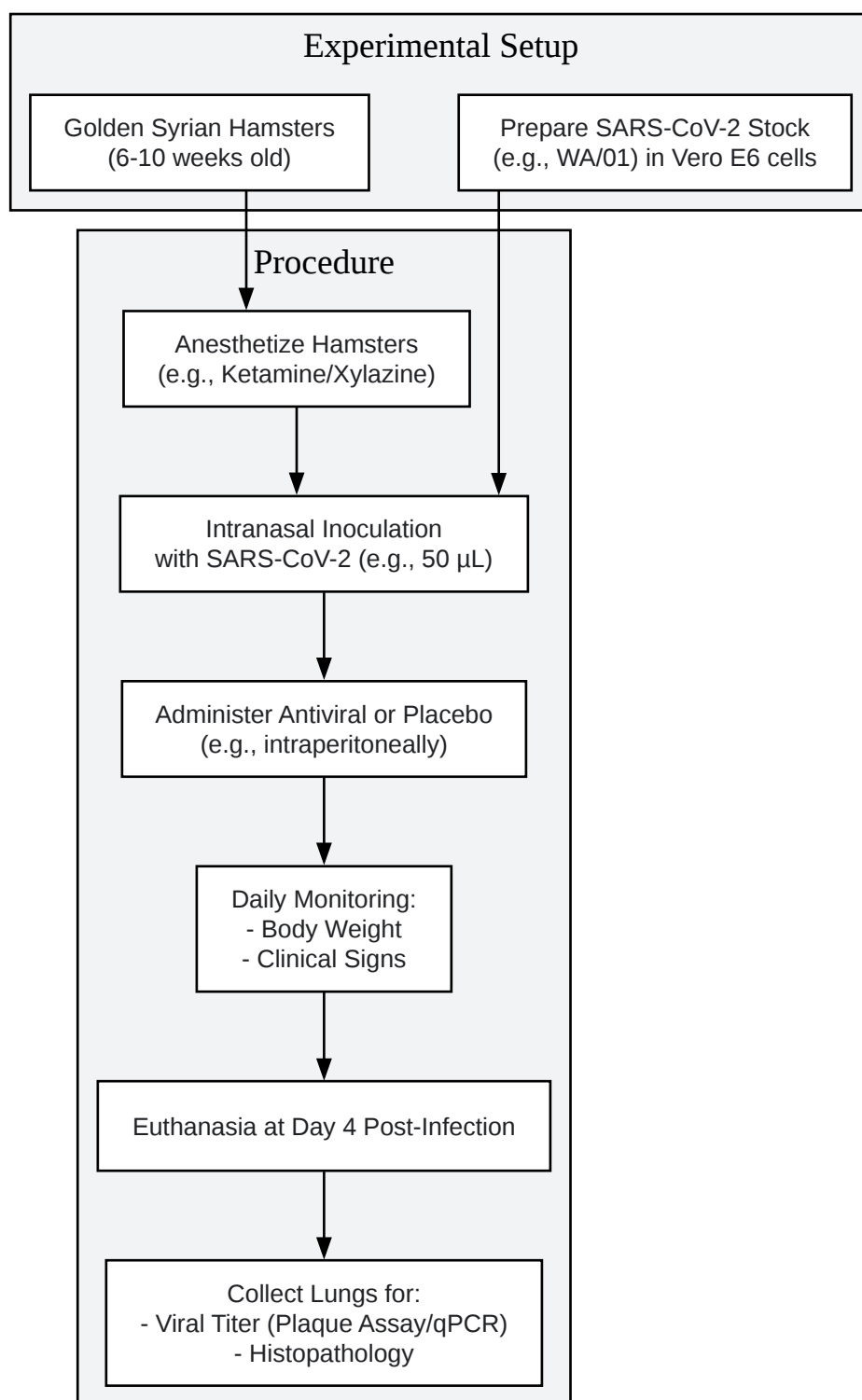
Procedure:

- Acclimatization: House mice in BSL-2 conditions for at least one week prior to the experiment.
- Virus Inoculation: Anesthetize mice via intraperitoneal injection of ketamine/xylazine.[15]
Inoculate mice intranasally with a predetermined lethal or sub-lethal dose of influenza A virus suspended in a small volume (e.g., 50 μ L) of sterile saline.[15]
- Antiviral Administration:
 - Prophylactic Regimen: Begin administration of the antiviral compound or vehicle at a specified time before virus inoculation (e.g., 24 hours) and continue for a set duration (e.g., daily for 5 days).
 - Therapeutic Regimen: Initiate treatment at a specified time after virus inoculation (e.g., 4, 24, or 48 hours) and continue for a set duration.[3]
- Monitoring: Record body weight and clinical signs of illness daily for up to 14 days post-infection.
- Endpoint Analysis:
 - Survival: Monitor survival rates over the 14-day observation period.

- Viral Load: At selected time points (e.g., days 3 and 6 post-infection), euthanize a subset of mice and harvest the lungs. Homogenize the lung tissue and determine the viral titer using a plaque assay on Madin-Darby canine kidney (MDCK) cells or by RT-qPCR.[16]
- Histopathology: Fix lung tissue in formalin for histopathological analysis to assess lung injury and inflammation.

In Vivo SARS-CoV-2 Infection in Golden Syrian Hamsters

The golden Syrian hamster is a widely used model for studying SARS-CoV-2 pathogenesis and for the preclinical evaluation of antiviral therapies.[12][19]



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Caption: General workflow for in vivo evaluation of antivirals against SARS-CoV-2 in hamsters.

Materials:

- Animals: Female golden Syrian hamsters, 6-10 weeks old.[20]
- Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020) propagated in Vero E6 cells.
- Anesthetics: Ketamine/xylazine/atropine solution.[20]
- Antiviral Compounds: Amantadine, Rimantadine, or other test articles.
- Vehicle Control: Sterile water or appropriate solvent.

Procedure:

- Acclimatization: House hamsters in BSL-3 conditions in individually ventilated cages.[20]
- Antiviral Administration: Begin administration of the antiviral compound (e.g., 60 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) 24 hours prior to infection and continue at set intervals (e.g., every 12 hours).[11]
- Virus Inoculation: Anesthetize the hamsters and inoculate them intranasally with a high-titer stock of SARS-CoV-2 (e.g., 4×10^4 PFU in 50 μ L).[11][20]
- Monitoring: Monitor the animals daily for weight loss and clinical signs of disease.
- Endpoint Analysis: Euthanize the hamsters at a peak of viral replication, typically day 4 post-infection.[11] Harvest the lungs for the determination of viral load by plaque assay on Vero E6 cells and for histopathological examination.[21]

Conclusion

While direct in vivo data for 1-(thiocyanatomethyl)adamantane is currently unavailable, the extensive research on amantadine and rimantadine provides a solid foundation for predicting its potential antiviral activity. The comparative data presented here indicates that adamantane derivatives can exhibit significant in vivo efficacy against influenza A virus.[3] Their activity against other viruses, such as SARS-CoV-2, appears to be more variable, with rimantadine showing a modest but significant effect where amantadine did not.[11][13] The experimental protocols provided offer a standardized framework for the future in vivo validation of novel

adamantane compounds like 1-(thiocyanatomethyl)adamantane, enabling a direct comparison with these established antivirals. Further research is warranted to elucidate the specific in vivo antiviral profile of 1-(thiocyanatomethyl)adamantane and determine its therapeutic potential.

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